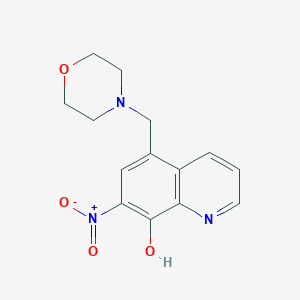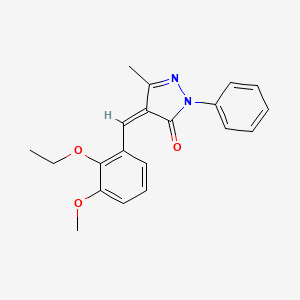![molecular formula C19H30N2O3 B5544688 4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)
4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study of piperazine derivatives and their complex modifications is a field of significant interest due to their potential applications in pharmaceuticals, material science, and as intermediates in organic synthesis. Piperazine, a bicyclic amine, serves as a core structure for the development of compounds with varied biological activities.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step organic reactions, including condensation, substitution, and ring-closure metathesis. For instance, piperazine compounds have been synthesized through Mannich reactions, utilizing phenol derivatives and achieving compounds with antioxidant properties (Prabawati, 2016). Another example is the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, demonstrating the versatility of piperazine chemistry in creating complex molecules (Wang Jin-peng, 2013).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed through crystallography and spectroscopic methods, including NMR and IR spectroscopy. Crystal structure analysis reveals the conformations and intermolecular interactions critical for the compound's stability and reactivity. For example, the study of 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol highlighted the planar amide moiety and intermolecular hydrogen bonding (Miyata et al., 2004).
Applications De Recherche Scientifique
Anti-malarial Activity
Piperazine derivatives have been identified for their potential anti-malarial activity. Specifically, selected piperazine derivatives with structural modifications have shown to exhibit anti-malarial properties. The structural features crucial for generating activity include the presence of hydroxyl groups, benzyl groups, and methylene substituents at the piperazinyl nitrogens. The intermolecular hydrogen bonds involving the hydroxyl oxygen atom and the carbonyl or sulfonyl oxygens play a role in the activity of these compounds (Cunico et al., 2009).
Ligands for Melanocortin Receptors
New substituted piperazines have been synthesized as ligands for melanocortin receptors, correlating to the X-ray structure of "THIQ." These piperazine analogues were characterized structurally and pharmacologically, with several showing selectivity for the melanocortin 4 receptor (MC4R), indicating potential applications in the treatment of conditions related to these receptors (Mutulis et al., 2004).
Neuroprotective Agents
Certain piperidine derivatives have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, showing promise as neuroprotective agents. These compounds protect cultured hippocampal neurons from glutamate toxicity while possessing minimal alpha 1 adrenergic affinity, suggesting potential use in neuroprotection without the side effects commonly associated with NMDA antagonists (Chenard et al., 1995).
Antidepressant Activity
The metabolism of novel antidepressants, such as Lu AA21004, involves oxidation to various metabolites catalyzed by cytochrome P450 and other enzymes. Understanding the oxidative metabolism of these compounds is crucial for their development and therapeutic use (Hvenegaard et al., 2012).
PPARpan Agonists
Efficient synthesis of potent PPARpan agonists has been described, showcasing the potential of piperazine derivatives in the development of therapeutic agents targeting peroxisome proliferator-activated receptors (PPARs), which play critical roles in the regulation of metabolism (Guo et al., 2006).
Propriétés
IUPAC Name |
[3-(2-hydroxyethyl)-4-methylpiperazin-1-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-19(2,24)9-7-15-5-4-6-16(13-15)18(23)21-11-10-20(3)17(14-21)8-12-22/h4-6,13,17,22,24H,7-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRNSYSCQVAIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(C(C2)CCO)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[3-(2-Hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)
![4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)
![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5544652.png)
![3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)

![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)
